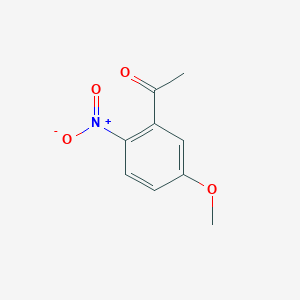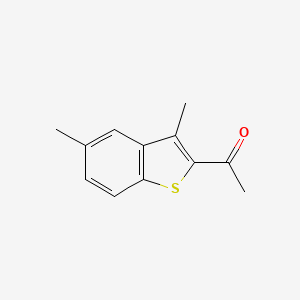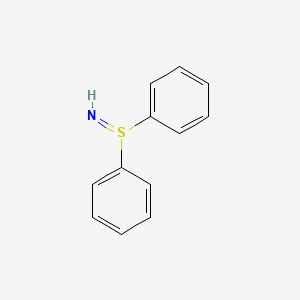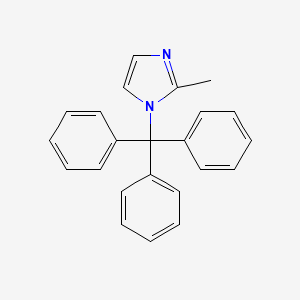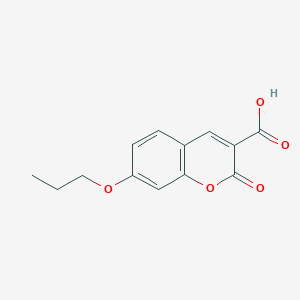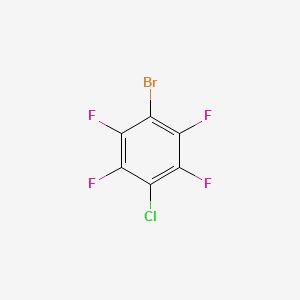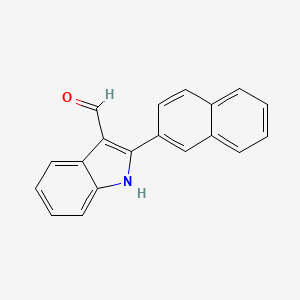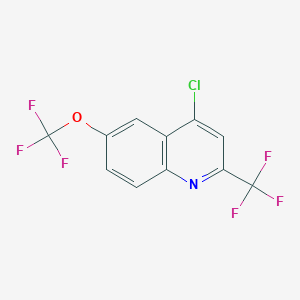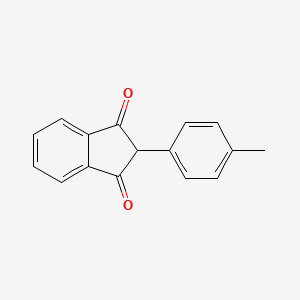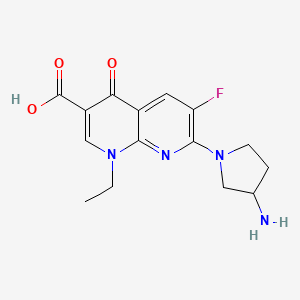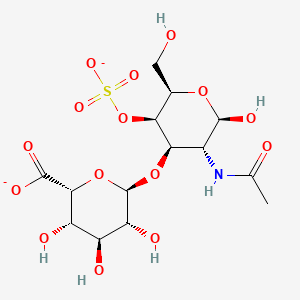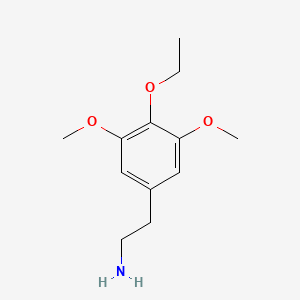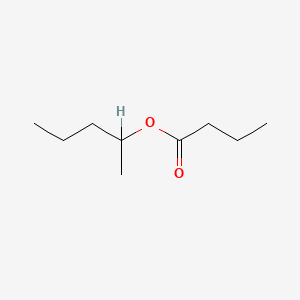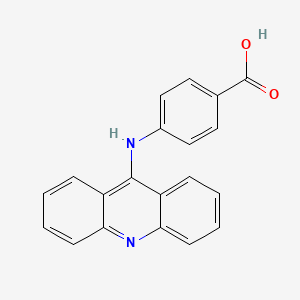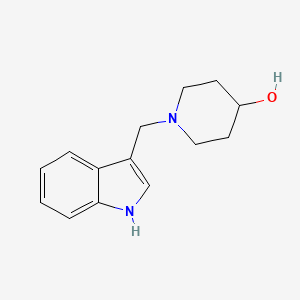
1-(1H-Indol-3-ylmethyl)-4-piperidinol
Vue d'ensemble
Description
1-(1H-Indol-3-ylmethyl)-4-piperidinol, also known as AG-1478, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in various cellular processes, including cell proliferation, differentiation, and survival.
Applications De Recherche Scientifique
Antifungal Agents
1-(1H-Indol-3-ylmethyl)-4-piperidinol derivatives have demonstrated potential as antifungal agents. A study by Guillon et al. (2009) showed that certain derivatives exhibited potent minimum inhibitory concentrations (MICs) against Candida albicans, suggesting their efficacy in combating fungal infections.
5-HT6R Ligands for Cognitive Disorders
Compounds with a similar structure to 1-(1H-Indol-3-ylmethyl)-4-piperidinol have been explored as 5-HT6 receptor (5-HT6R) ligands, which are pertinent in the treatment of cognitive disorders. A study by Nirogi et al. (2016) indicated that these compounds possess potent in vitro binding affinity and selectivity, showing promise for cognitive enhancement therapies.
Corrosion Inhibition
Indole derivatives, closely related to 1-(1H-Indol-3-ylmethyl)-4-piperidinol, have been investigated for their efficacy in inhibiting corrosion in metals. Research by Verma et al. (2016) demonstrates that these compounds can provide significant protection against corrosion in mild steel, particularly in acidic environments.
Anticancer Activity
Compounds structurally related to 1-(1H-Indol-3-ylmethyl)-4-piperidinol have shown potential in anticancer applications. For example, Kumar et al. (2013) synthesized derivatives that exhibited good anticancer activity against various cancer cell lines, suggesting a possible role in developing new anticancer therapies.
Anti-Tumor Properties
Research has also shown that indole derivatives can possess anti-tumor properties. A study by Girgis (2009) highlighted the synthesis of compounds with significant activity against several human tumor cell lines, including leukemia and breast cancer.
Propriétés
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-12-5-7-16(8-6-12)10-11-9-15-14-4-2-1-3-13(11)14/h1-4,9,12,15,17H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLNYFAICXHYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350425 | |
| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Indol-3-ylmethyl)-4-piperidinol | |
CAS RN |
414881-63-3 | |
| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



